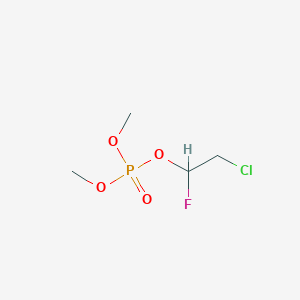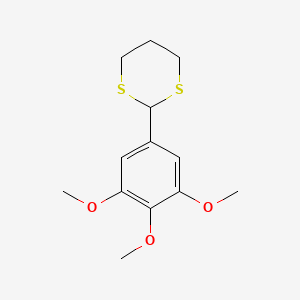
2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane is an organic compound characterized by the presence of a dithiane ring attached to a trimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane ring via a condensation reaction. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acid catalysts such as p-toluenesulfonic acid or hydrochloric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Applications De Recherche Scientifique
2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: It can be used as a building block for synthesizing advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of dithiane-containing molecules with biological systems, providing insights into their potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group may enhance the compound’s binding affinity to these targets, while the dithiane ring could play a role in modulating its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3-dithiane.
3,4,5-Trimethoxyphenethylamine: A compound with a similar aromatic structure but different functional groups.
3,4,5-Trimethoxycinnamamide: Another compound containing the trimethoxyphenyl group, used in different applications.
Uniqueness
This compound is unique due to the presence of both the trimethoxyphenyl group and the dithiane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
57009-70-8 |
|---|---|
Formule moléculaire |
C13H18O3S2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-(3,4,5-trimethoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C13H18O3S2/c1-14-10-7-9(13-17-5-4-6-18-13)8-11(15-2)12(10)16-3/h7-8,13H,4-6H2,1-3H3 |
Clé InChI |
QOWQNDBUFBXLMY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2SCCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)
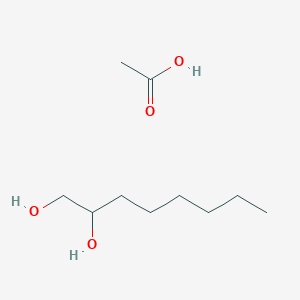

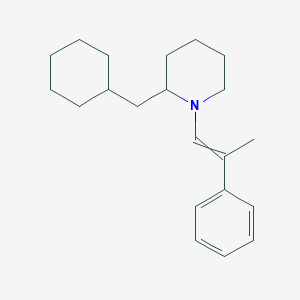
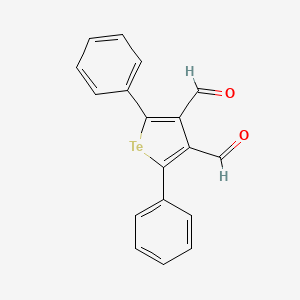

![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)


![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)


